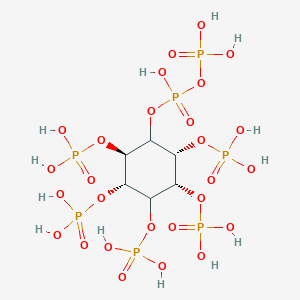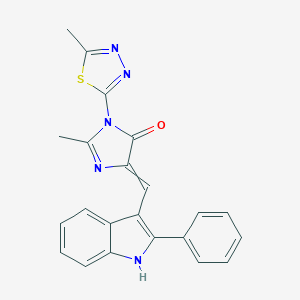
Cucumegastigmane I
Descripción general
Descripción
Cucumegastigmane I is a natural sesquiterpenoid isolated from the fruits of Trichosanthes kirilowii Maxim . It is an oil with a molecular formula of C13H20O4 .
Synthesis Analysis
Cucumegastigmane I was isolated from the leaves of Cucumis sativus. The structures of the new compounds were elucidated from spectroscopic analysis and their absolute stereochemistries were determined in detail using the chemical conversion and a modified Mosher’s method .Molecular Structure Analysis
Cucumegastigmane I contains a total of 37 bond(s); 17 non-H bond(s), 3 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), 1 ketone(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s), and 1 tertiary alcohol(s) .Physical And Chemical Properties Analysis
Cucumegastigmane I has a molecular weight of 240.3 . It is an oil . The boiling point is predicted to be 432.7±45.0 °C .Aplicaciones Científicas De Investigación
Chemical Composition and Structure
Cucumegastigmane I is a megastigmane identified from the leaves of Cucumis sativus (cucumber). Studies have elucidated its chemical structure using spectroscopic analysis and detailed stereochemistry through chemical conversion and modified Mosher's method (Kai, Baba, & Okuyama, 2007).
Phytochemical Investigations
Phytochemical research has included cucumegastigmane I in the study of chemical constituents from various plants, like Zehneria scabra Sond. These studies contribute to understanding the diverse compounds present in plants and their potential applications in medicine and agriculture (Ayam, Ali, Khan, & Ross, 2016).
Plant Growth and Hydroponics
Cucumegastigmane I, being identified in cucumbers, indirectly relates to studies focusing on cucumber growth and cultivation. Research on hydroponic solution processing with acoustic-magnetic field effects on cucumber yield is one such example, although it doesn't directly involve cucumegastigmane I (Korzhakov, Oskin, & Korzhakova, 2020).
Nutraceutical Quality Enhancement
Studies on the foliar application of substances like salicylic acid on cucumber can indirectly relate to cucumegastigmane I's presence in cucumbers. These studies aim to enhance the nutraceutical quality of cucumbers, possibly affecting the concentration of compounds like cucumegastigmane I (Preciado-Rangel et al., 2019).
Robotic Harvesting in Agriculture
The development of algorithms for detecting field-grown cucumbers for robotic harvesting is part of the broader scope of agricultural technology, which could indirectly impact the cultivation and study of cucumbers containing cucumegastigmane I (Fernández et al., 2018).
Biotechnological Methods in Cucumis Research
Research on biotechnological methods in Cucumis, like interspecific hybridization and protoplast culture, may indirectly impact studies involving cucumegastigmane I. These methods can alter the phytochemical composition of cucumbers (Navrátilová et al., 2018).
Genotoxicity Studies
Studies on the genotoxicity of substances like copper nanoparticles on cucumbers potentially contribute to understanding the environmental impacts on cucumbers' phytochemical composition, including cucumegastigmane I (Mosa et al., 2018).
DNA Molecule Markers in Genetic Breeding
Research on DNA molecule markers in Cucumis for genetic breeding indirectly relates to cucumegastigmane I, as genetic breeding techniques can influence the phytochemical profile of cucumbers (Zhiwei, 2006).
Therapeutic Potential of Cucumbers
Investigations into the therapeutic potential of cucumbers, including their antidiabetic and lipid-lowering activities, indirectly involve cucumegastigmane I due to its presence in cucumbers. These studies contribute to the understanding of cucumbers' health benefits (Mukherjee, Nema, Maity, & Sarkar, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(4S)-4-[(E,3S)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3/b5-4+/t10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLCQYMRNGWEJB-OERKHBLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(CO)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@@H](CO)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cucumegastigmane I | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cucumegastigmane I and where is it found?
A1: Cucumegastigmane I is a megastigmane compound first isolated from the leaves of Cucumis sativus (cucumber). [, ] Megastigmanes are a class of natural products derived from carotenoids and are often found in plants.
Q2: What is the molecular formula and structure of cucumegastigmane I?
A2: While the provided abstracts do not explicitly state the molecular formula and weight, they mention the use of spectroscopic techniques like NMR and HRESIMS for structural elucidation. [, , ] The paper specifically focusing on the isolation of cucumegastigmane I likely contains this information. []
Q3: What other megastigmanes have been found alongside cucumegastigmane I in plants?
A3: Research has identified several other megastigmanes alongside cucumegastigmane I. These include cucumegastigmane II, (+)-dehydrovomifoliol, canangaionoside, (6S,9S)-roseoside, icariside B5, and linarionoside A. These were found in various plant species including Cucumis sativus and Sauropus bacciformis. [, ]
Q4: What analytical techniques are used to characterize and quantify cucumegastigmane I?
A5: Researchers utilize a combination of spectroscopic and chromatographic techniques for the analysis of cucumegastigmane I. These include Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and various chromatographic methods. [, , ] These techniques help elucidate the structure, determine the molecular weight, and quantify the compound in plant extracts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



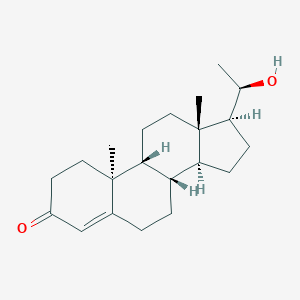
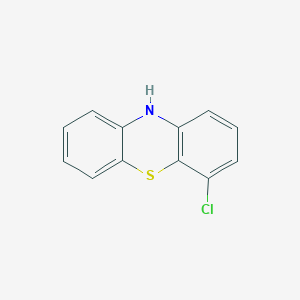
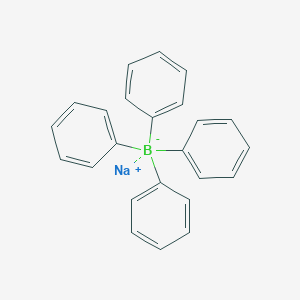
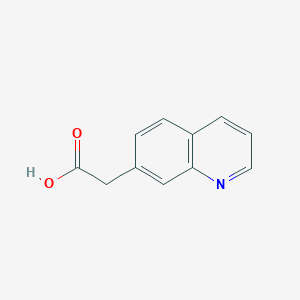

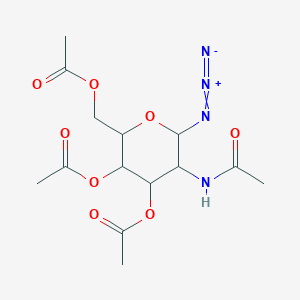
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)
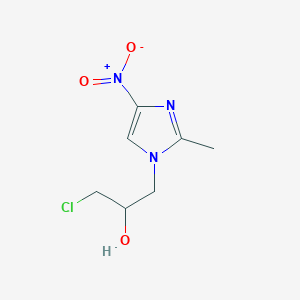
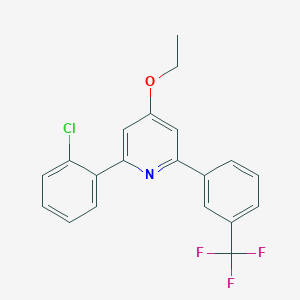

![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)

